1h-Furo[3,2-e]isoindole
Description
Structure
3D Structure
Properties
CAS No. |
88730-87-4 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-furo[3,2-e]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-5H,6H2 |
InChI Key |
SIBNAGIVARYCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2C=CO3)C=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 1h Furo 3,2 E Isoindole Core and Its Derivatives
Cycloaddition-Based Strategies for Furoisoindole Annulation
Cycloaddition reactions are paramount in the synthesis of the furoisoindole framework, enabling the formation of the fused bicyclic system often in a single, efficient step. smolecule.com These reactions can be driven by thermal or catalytic means and are central to creating the structural complexity of the target molecule. smolecule.com
Intramolecular Diels-Alder (IMDA) Reactions in Furoisoindole Formation
The Intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of furoisoindoles. smolecule.comnih.govrsc.orgbeilstein-journals.orgdntb.gov.ua This powerful reaction class involves the [4+2] cycloaddition of a diene and a dienophile tethered within the same molecule, leading to the formation of annulated ring systems with a high degree of regio- and stereoselectivity.
The Intramolecular Diels-Alder Furan (B31954) (IMDAF) reaction utilizes a furan ring as the diene component. This approach is instrumental in constructing the 3a,6-epoxyisoindole core, a direct precursor to the furoisoindole system. rsc.orgrsc.org The reaction of N-furfuryl allylamines with various electrophiles, such as isocyanates, isothiocyanates, and isoselenocyanates, triggers a sequence involving nucleophilic addition followed by an intramolecular [4+2] cycloaddition. rsc.org This process typically proceeds through an exo-transition state, resulting in the formation of a single diastereomer of the target heterocycle. rsc.orgresearchgate.net The IMDAF reaction has been successfully employed in the synthesis of highly functionalized isoquinoline (B145761) skeletons, which are precursors to various alkaloids. rsc.org Studies have explored various conditions, including β-cyclodextrin catalysis, to improve the yield of the cycloadduct. rsc.org
A notable application of the IMDAF reaction is the cascade reaction of N-furfuryl allylamines with arylsulfonyl chlorides in water. researchgate.net This sequence, involving a Hinsberg reaction followed by the IMDAF cycloaddition, provides an environmentally friendly route to N-arylsulfonyl-3a,6-epoxyisoindoles. researchgate.net The key [4+2] cycloaddition step in this process is also highly stereoselective, favoring the exo-adduct. researchgate.net
Table 1: Examples of IMDAF Reactions in Furoisoindole Precursor Synthesis
| Diene Precursor | Dienophile Precursor | Product | Key Features |
| N-furfuryl allylamine (B125299) | Isocyanates/Isothiocyanates | 3a,6-epoxyisoindole core | One-pot, high diastereoselectivity (exo-adduct) rsc.org |
| Substituted N-furfuryl allylamine | Unactivated alkene | Functionalized isoquinoline skeleton precursor | β-cyclodextrin catalysis improves yield rsc.org |
| N-furfuryl allylamines | Arylsulfonyl chlorides | N-arylsulfonyl-3a,6-epoxyisoindoles | Cascade reaction in water, stereoselective researchgate.net |
The Intramolecular Diels-Alder Vinylarene (IMDAV) reaction is another powerful strategy for synthesizing furoisoindole derivatives. nih.govbeilstein-journals.orgdntb.gov.ua In this variation, a vinyl-substituted furan acts as the diene. The interaction of furylallylamines with dienophiles like maleic anhydride (B1165640) derivatives initiates a domino sequence. nih.govbeilstein-journals.org This sequence typically involves an initial N-acylation, which generates the substrate for the subsequent intramolecular [4+2] cycloaddition. nih.gov The IMDAV reaction is known for its simplicity and reliability, affording good yields of the annulated furoisoindole core. nih.gov
For instance, the reaction between phenylmaleic anhydride and furylallylamines leads to fused tricyclic systems containing a furan, cyclohexene, and pyrrolidine (B122466) ring. nih.govdntb.gov.ua The Diels-Alder step in this process occurs with high regio- and stereoselectivity as an exo-[4+2] cycloaddition. nih.gov The intermediate amide formed after N-acylation spontaneously undergoes the intramolecular cycloaddition. nih.gov
A significant advantage of IMDA reactions in the synthesis of furoisoindoles is the high degree of stereoselective control. nih.govbeilstein-journals.org The intramolecular nature of the reaction often dictates a specific stereochemical outcome, typically favoring the formation of the exo-adduct. nih.govresearchgate.net This stereoselectivity is crucial for the synthesis of complex molecules with defined three-dimensional structures.
In the IMDAV reaction of furylallylamines with phenylmaleic anhydride, the cycloaddition proceeds stereoselectively to yield a single diastereomer. nih.gov Similarly, the IMDAF reaction of N-furfuryl allylamines has been shown to exclusively form a single diastereomer of the 3a,6-epoxyisoindole product. rsc.orgresearchgate.net This inherent stereocontrol simplifies purification and is a key feature for applications in areas like natural product synthesis and medicinal chemistry where specific stereoisomers are often required. rsc.orgmdpi.comumontpellier.fr
Intramolecular Diels-Alder Vinylarene (IMDAV) Reactions with Furylallylamines[1],[2],[3],[4],
Tandem Reaction Sequences for Polycyclic Furoisoindole Assembly
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like polycyclic furoisoindoles. beilstein-journals.orgresearchgate.netnih.govrsc.orgrsc.org These sequences often combine a cycloaddition step with other transformations, rapidly building molecular complexity from simple starting materials.
A prominent example of a tandem sequence is the N-acylation/intramolecular [4+2] cycloaddition cascade. beilstein-journals.org This strategy has been effectively used in the synthesis of furo[2,3-f]isoindoles from furylallylamines and unsaturated acid derivatives. beilstein-journals.org The reaction of 3-(thien-2-yl)allylamines with maleic anhydride, for example, proceeds through a domino sequence of N-acylation followed by an IMDAV reaction to form the thieno[2,3-f]isoindole core, a close structural analog of the furoisoindole system. researchgate.net
A more complex and elegant example is the one-pot Ugi/IMDAV tandem reaction. beilstein-journals.orgbeilstein-journals.org In this multicomponent reaction, (E)-3-(furan-2-yl)acrylaldehyde, an amine, an isonitrile, and maleic acid monoanilide react to form an adduct that spontaneously undergoes an intramolecular [4+2] cycloaddition. beilstein-journals.orgbeilstein-journals.org This process yields 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole derivatives with a high degree of stereoselectivity and in excellent yields. beilstein-journals.orgbeilstein-journals.org The furan double bond and the exocyclic double bond act as the diene, while the maleic acid derivative serves as the dienophile. beilstein-journals.orgbeilstein-journals.org This tandem approach allows for significant substituent variation, making it a valuable tool for creating diverse libraries of furoisoindole-based compounds. beilstein-journals.orgbeilstein-journals.org
Ugi Reaction Combined with Intramolecular Diels-Alder Cycloaddition
A powerful one-pot strategy for synthesizing furoisoindole derivatives involves a tandem sequence combining a four-component Ugi reaction with an intramolecular Diels-Alder (IMDA) reaction. thieme-connect.comresearchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov This approach utilizes vinylfuran derivatives as key starting materials. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov
In a notable example, (E)-3-(furan-2-yl)acrylaldehyde is reacted with an amine, an isonitrile, and a carboxylic acid (specifically, maleic acid monoanilide) in an Ugi four-component reaction. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov The resulting Ugi adduct, without the need for isolation, spontaneously undergoes an intramolecular Diels-Alder vinylarene (IMDAV) cycloaddition. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov This tandem process leads directly to the formation of hexahydrofuro[2,3-f]isoindole cores with a high degree of stereoselectivity, yielding single pairs of enantiomers in excellent yields. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.govresearcher.liferesearchgate.net The furan ring and the exocyclic double bond act as the diene component, while the maleic acid derivative serves as the dienophile in the [4+2] cycloaddition. researchgate.netbeilstein-journals.orgbeilstein-journals.org Subsequent aromatization of the hexahydrofuro[2,3-f]isoindole intermediate, often through oxidative dehydrogenation, can complete the synthesis of the fused aromatic system.
The choice of solvent can be critical in these transformations. For instance, hexafluoroisopropanol (HFIP) has been shown to enhance reaction rates and stereoselectivity by stabilizing charged intermediates through strong hydrogen-bonding interactions.
A key advantage of this methodology is the significant molecular diversity that can be achieved by varying each of the four components in the initial Ugi reaction, allowing for the creation of libraries of substituted furoisoindole derivatives. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.org
Table 1: Representative Ugi/IMDA Tandem Reactions for Furoisoindole Synthesis
| Aldehyde Component | Amine Component | Isonitrile Component | Carboxylic Acid Component | Product Core | Yield | Reference |
|---|---|---|---|---|---|---|
| (E)-3-(furan-2-yl)acrylaldehyde | Various amines | Various isonitriles | Maleic acid monoanilide | Hexahydrofuro[2,3-f]isoindole | Excellent | researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov |
| (2E,4E)-5-(furan-2-yl)penta-2,4-dienal | Various amines | Various isonitriles | Maleic acid monoanilide | Hexahydro-1H-isoindole | High | researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov |
This table showcases the versatility of the Ugi/IMDA reaction in synthesizing different heterocyclic cores by modifying the starting aldehyde.
Cascade of Hinsberg / IMDAF Reactions for Furoisoindole Scaffolds
A cascade reaction involving the Hinsberg reaction followed by an intramolecular Diels-Alder furan (IMDAF) reaction provides an efficient route to 3a,6-epoxyisoindoles, which are closely related precursors to the furoisoindole core. researchgate.netdntb.gov.ua This method typically involves the reaction of N-furfuryl allylamines with a range of arylsulfonyl chlorides. researchgate.net
A significant finding is that the key cycloaddition step proceeds through an exo-transition state, which results in the exclusive formation of a single diastereomer of the target 3a,6-epoxyisoindole. researchgate.net This methodology allows for the synthesis of N-sulfaryl-substituted 3a,6-epoxyisoindoles, which can serve as valuable substrates for further chemical transformations to access the fully aromatic furoisoindole system and for biological screening. researchgate.net
Multi-Component Reactions (MCRs) for Furoisoindole Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating substantial portions of all reactants. thieme-connect.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse molecules, which is particularly valuable in drug discovery. beilstein-journals.org
Strategic Incorporation of Furan-Containing Aldehydes in MCRs
The strategic use of furan-containing aldehydes, such as furfural (B47365) and its derivatives, is a cornerstone of MCR-based approaches to furoisoindoles. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov Furfural, a renewable platform molecule derived from biomass, serves as a versatile building block in these syntheses. csic.esrsc.orgnrel.govmdpi.com
As detailed in the Ugi/IMDA section (2.1.2.2), aldehydes like (E)-3-(furan-2-yl)acrylaldehyde are crucial components that bring the furan diene system into the MCR. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov The reaction of this aldehyde with an amine, an isonitrile, and a dienophilic carboxylic acid sets the stage for a subsequent intramolecular Diels-Alder reaction, leading to the furo[2,3-f]isoindole skeleton. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov
The versatility of this approach is highlighted by the ability to use different furan aldehydes. For example, while 3-(furan-2-yl)acrylaldehyde leads to the furoisoindole core, using (2E,4E)-5-(furan-2-yl)penta-2,4-dienal under the same Ugi conditions results in an adduct that undergoes an IMDA reaction without involving the furan ring, instead forming hexahydro-1H-isoindoles. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov This demonstrates how the choice of the furan-containing aldehyde can direct the reaction towards different heterocyclic scaffolds.
Furthermore, MCRs promoted by catalysts like FeCl3 or MeSO3H have been developed for the synthesis of various furan analogues, showcasing the broad utility of furan derivatives in constructing diverse molecular architectures. rsc.org
Catalyst-Driven Synthesis of Furoisoindole Systems
Catalysis plays a pivotal role in the modern synthesis of complex heterocyclic systems like furoindoles, offering pathways that are often more efficient, selective, and milder than classical methods. Transition metal catalysts, in particular, have enabled novel bond formations and cyclization strategies.
Palladium-Catalyzed Methodologies for Furoindole and Related Derivatives
Palladium catalysis has been extensively used for the synthesis of indole (B1671886) and its fused derivatives through various cross-coupling and annulation reactions. researchgate.netrsc.orgnih.govnih.govrsc.orgnih.gov A notable palladium-catalyzed approach for constructing fused furo[3,4-b]indol-1-ones involves a sequential process starting from 2-(hydroxypropyn-1-yl)anilines. researchgate.net This method features an initial palladium-catalyzed 5-endo-dig cyclization to form the indole ring, followed by the insertion of carbon monoxide and a subsequent annulation step to build the fused lactone ring. researchgate.net This transformation efficiently creates two fused heterocycles and three new bonds (C-N, C-C, and C-O) in a single operation. researchgate.net
While not directly forming the 1H-furo[3,2-e]isoindole isomer, these palladium-catalyzed carbonylative cyclizations highlight the power of this metal in constructing complex fused systems from simple precursors. researchgate.net Other palladium-catalyzed methods focus on synthesizing functionalized furans, which can be potential precursors for furoindole synthesis. For example, a one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides has been optimized using a PdCl₂(CH₃CN)₂ catalyst. mdpi.com
Table 2: Examples of Palladium-Catalyzed Reactions for Fused Indole and Furan Synthesis
| Catalyst System | Starting Materials | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| PdI₂/KI | 2-(Hydroxypropyn-1-yl)anilines, CO | Furo[3,4-b]indol-1-ones | Carbonylative cyclization | researchgate.net |
| [Pd(OAc)₂]/Ag₂O | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | 2,3-Diaryl-N-methylindoles | Electrophilic cyclization/arylation | rsc.org |
| PdCl₂(CH₃CN)₂/CuCl₂ | 1,3-Dicarbonyl compounds, Alkenyl bromides | Functionalized furans | One-pot cyclization | mdpi.com |
This table summarizes different palladium-catalyzed strategies for synthesizing indole and furan-based heterocyclic systems.
Rhodium(III)/Ruthenium(II)-Catalyzed Annulations for Fused Isoindoles
Rhodium(III) and Ruthenium(II) catalysts have emerged as powerful tools for the synthesis of isoindole and other fused nitrogen heterocycles through C-H activation and annulation strategies. acs.orgacs.orgresearchgate.netresearchgate.netnih.govnih.govrsc.orgrsc.orgchemrxiv.orgnih.gov These reactions often proceed via a [4+1] or [4+2] annulation cascade.
For instance, a Rh(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates has been developed to synthesize benzimidazole-fused isoindoles. acs.orgresearchgate.net This reaction proceeds through a cascade of C-H activation, ortho-alkenylation, and intramolecular annulation. acs.orgresearchgate.net Interestingly, the choice of catalyst can dictate the reaction outcome. While a Rh(III) catalyst with an internal alkyne ester yields the benzo researchgate.netresearchgate.netimidazo[2,1-a]isoindole acetate, switching to a Ru(II) catalyst with an internal alkyne amide produces the corresponding acetamide (B32628) derivative. acs.orgresearchgate.net
Another Rh(III)-catalyzed method involves the reaction of oxadiazolones with diazo compounds to afford fused 2H-isoindole scaffolds. acs.orgresearchgate.netnih.gov This transformation occurs via a C-H activation/[4+1] annulation, intramolecular cyclization, and an unusual acyl migration cascade. acs.orgresearchgate.netnih.gov
Ruthenium(II) catalysts are also effective. For example, Ru(II)-catalyzed C-H activation/alkyne annulation of weakly coordinating benzoic acids has been achieved using oxygen as the sole oxidant. nih.gov Furthermore, Ru(II) has been used to catalyze the synthesis of poly-substituted furans through the intermolecular oxidative annulation of ynamides, demonstrating its utility in building the furan component of the target scaffold. rsc.org These catalyst-driven annulations represent a highly efficient and atom-economical approach to constructing the core structures of fused isoindoles. acs.orgresearchgate.net
Emerging Green Chemistry Approaches in Furoisoindole Synthesis
The drive towards sustainable chemical manufacturing has spurred significant innovation in the synthesis of nitrogen-containing heterocycles. tandfonline.comnih.gov Green chemistry approaches are critical in modern pharmaceutical synthesis as they can lead to more efficient energy use, reduced production costs, and environmentally sustainable processes. mdpi.com For complex scaffolds like furoisoindoles, this involves adopting novel activation methods and reaction conditions that minimize environmental impact. Key strategies include the use of alternative energy sources like microwaves and the development of solvent-free reaction protocols. tandfonline.commdpi.com These modern techniques not only align with environmental goals but often provide benefits such as dramatically reduced reaction times, higher yields, and simpler product purification. tandfonline.comtandfonline.com
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which are a major source of waste in chemical synthesis. nih.govacs.org Consequently, there is a growing interest in developing solvent-free reaction conditions. Two prominent techniques in this area are microwave-assisted synthesis and mechanochemistry.
Microwave-assisted synthesis has emerged as a powerful green tool in organic synthesis. tandfonline.com It often leads to spectacular acceleration of reaction rates, higher yields, and improved product purity, frequently under solvent-free conditions. tandfonline.comtandfonline.com While specific solvent-free microwave-assisted syntheses for this compound are still an emerging area of research, the application of this technology to other complex heterocyclic systems demonstrates its vast potential. For instance, various N-heterocycles, including pyrazoles and quinolines, have been successfully synthesized in high yields with significantly shorter reaction times under solvent-free microwave irradiation. tandfonline.com A series of 2-{4-[3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-acryloyl]-phenyl}-isoindole-1,3-diones have been synthesized using basic alumina (B75360) as a solid support under solvent-free microwave conditions, showcasing the applicability of this method to isoindole derivatives. researchgate.net
Mechanochemistry , which involves inducing reactions by grinding or milling solid reactants together, represents a truly solvent-free approach. sciencesconf.orgnih.gov This technique can lead to the formation of products with high efficiency without the need for any bulk solvent, drastically reducing waste. nih.govinnovationnewsnetwork.com The synthesis of various organic compounds, from unsymmetrical salens to short DNA fragments, has been successfully demonstrated using mechanochemical methods like ball milling. nih.govbeilstein-journals.org The application of mechanochemistry to the synthesis of the this compound core is a promising future direction for sustainable production.
| Green Methodology | Principle | Potential Advantages for Furoisoindole Synthesis | Illustrative Example (Related Heterocycles) |
|---|---|---|---|
| Microwave-Assisted Synthesis (Solvent-Free) | Efficient heating of polar reagents and catalysts using microwave irradiation, often on a solid support. tandfonline.com | Rapid reaction times (minutes vs. hours), higher yields, reduced side products, energy efficiency. tandfonline.comnih.gov | Solvent-free Claisen-Schmidt condensation to produce isoindole-1,3-dione derivatives. researchgate.net |
| Mechanochemistry (Ball Milling) | Inducing chemical reactions by mechanical force (grinding, milling) in the absence of solvent. sciencesconf.org | Elimination of bulk solvent, applicability to insoluble reactants, potential for new reaction pathways, energy efficiency. innovationnewsnetwork.combeilstein-journals.org | One-pot, two-step synthesis of unsymmetrical salens via grinding or ball milling. beilstein-journals.org |
The concept of atom economy , developed by Barry Trost, is a cornerstone of green chemistry. acs.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgmygreenlab.org A reaction with 100% atom economy generates no waste byproducts. Synthetic strategies that maximize atom economy are therefore inherently more sustainable.
For the construction of complex molecules like this compound, achieving high atom economy requires moving away from traditional multi-step syntheses that often involve stoichiometric reagents and protecting groups, which generate significant waste. Instead, the focus is on designing elegant and efficient synthetic routes such as tandem, domino, or multicomponent reactions. beilstein-journals.org
Multicomponent and Tandem Reactions are prime examples of atom-economical processes. beilstein-journals.orgresearchgate.net These reactions combine three or more starting materials in a single operation to form a complex product that incorporates most, if not all, of the atoms of the reactants. beilstein-journals.org This approach reduces the number of synthetic steps, purification procedures, solvent usage, and waste generation.
While a specific, highly atom-economical tandem reaction for this compound is a current research goal, the successful application of this strategy to a closely related isomer, furo[2,3-f]isoindole, highlights its feasibility. A one-pot tandem sequence involving an Ugi multicomponent reaction followed by an intramolecular Diels-Alder (IMDA) reaction has been developed for the synthesis of hexahydro-3aH-furo[2,3-f]isoindole derivatives in excellent yields. beilstein-journals.orgbeilstein-journals.org This reaction spontaneously forms the complex heterocyclic core from four simple starting materials in a single, highly efficient step. beilstein-journals.org The development of similar atom-economical cascade reactions for the this compound regioisomer is a key objective for future synthetic efforts.
| Synthetic Strategy | Atom Economy Principle | Hypothetical Impact on Furoisoindole Synthesis |
|---|---|---|
| Traditional Linear Synthesis | Often low to moderate, due to the use of protecting groups, activating agents, and stoichiometric reagents that are not incorporated into the final product. | Multiple steps, significant byproduct generation, high solvent and energy consumption, and complex purification procedures. |
| Tandem/Multicomponent Reaction | Inherently high, as multiple bond-forming events occur in one pot, incorporating the majority of atoms from several starting materials into the final structure. beilstein-journals.org | Fewer synthetic steps, reduced waste, lower solvent usage, increased overall efficiency, and rapid generation of molecular complexity. beilstein-journals.orgresearchgate.net |
Reaction Mechanisms and Pathways of Furoisoindole Formation
Elucidation of Cycloaddition Reaction Mechanisms
Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone in the synthesis of 1h-Furo[3,2-e]isoindole and its derivatives. smolecule.comnumberanalytics.com These reactions involve the [4+2] cycloaddition between a diene and a dienophile to form a six-membered ring. numberanalytics.com In the context of furoisoindole synthesis, intramolecular versions of this reaction are frequently employed, where the diene and dienophile are part of the same molecule. smolecule.commasterorganicchemistry.com
The transition state (TS) is a critical point on the potential energy surface that connects reactants to products, and its analysis offers profound insights into the reaction mechanism, rate, and selectivity. numberanalytics.com For intramolecular Diels-Alder reactions involving furan (B31954) rings, computational studies have been instrumental. Detailed analysis of calculated data from such studies has revealed an unusual linear correlation between the reaction Gibbs free energy and the mean contraction of the newly forming C-C sigma bonds from the transition state to the product. mdpi.com
Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preferential formation of one stereoisomer, are critical for the successful synthesis of complex molecules like furoisoindoles. wikipedia.orgnumberanalytics.comyoutube.com In many synthetic routes, these factors are governed by the specific reactants and conditions employed.
A notable example is the tandem Ugi/intramolecular Diels-Alder vinylarene (IMDAV) reaction. beilstein-journals.orgbeilstein-journals.org In the synthesis of 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindoles, Ugi adducts formed from (E)-3-(furan-2-yl)acrylaldehyde spontaneously undergo the IMDAV reaction with a high degree of stereoselectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov This process yields single pairs of enantiomers as exo-adducts in excellent yields. beilstein-journals.orgbeilstein-journals.org The high stereoselectivity has led to speculation that the Ugi and Diels-Alder reactions proceed through a coordinated mechanism, as no other stereoisomers are observed. researchgate.net
Factors that determine the regiochemical and stereochemical outcome include:
Reactant Structure: The inherent structure of the diene and dienophile fragments dictates the facial selectivity of the cycloaddition. In the Ugi/IMDAV tandem reaction, a residue from maleic acid monoanilide acts as the dienophile, reacting with a diene system formed from a furan double bond and an exocyclic double bond. beilstein-journals.orgbeilstein-journals.org
Reaction Control: Theoretical calculations have shown that in the ring-opening reactions of related epoxy isoindole derivatives, regioselectivity occurs based on the stability of the intermediate, indicating thermodynamic control. ahievran.edu.tr
Frontier Molecular Orbitals (FMO): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile governs the reaction's feasibility and rate. A smaller energy gap between these orbitals leads to a faster reaction. numberanalytics.com
Transition State Analysis in Intramolecular Diels-Alder Reactions
Investigation of Intermediate Species in Tandem and Cascade Reactions
Tandem and cascade reactions offer an efficient route to complex molecules like furoisoindoles by combining multiple transformations in a single pot, often without isolating intermediates. rsc.orgnih.gov The investigation of the transient species formed during these sequences is crucial for understanding and optimizing the reaction.
In the tandem Ugi/IMDAV reaction for the synthesis of furo[2,3-f]isoindoles, the initially formed Ugi adduct is a key intermediate. beilstein-journals.orgbeilstein-journals.org This adduct, containing both the diene and dienophile moieties, spontaneously undergoes the intramolecular [4+2] cycloaddition. beilstein-journals.orgbeilstein-journals.org Notably, the non-cyclized Ugi adducts are not detected in the final product mixture, highlighting their transient nature. beilstein-journals.orgbeilstein-journals.org
Other cascade reactions have revealed different types of intermediates. For instance, a Cu(II)-catalyzed carbenoid cyclization/cycloaddition cascade proceeds through the initial generation of a copper carbenoid intermediate. nih.gov This species then cyclizes onto an adjacent carbonyl group to form a reactive benzo[c]furan, which can sometimes be isolated before it undergoes the subsequent intramolecular cycloaddition. nih.gov In a different synthetic pathway leading to imidazo[2,1-a]isoindolones, a proposed cascade involves the formation of a spiro-Meisenheimer complex which then rearranges to a C-arylated intermediate before subsequent cycloaddition and cyclocondensation. acs.org
Effects of Substituent Patterns on Reaction Course and Yields
The nature and position of substituents on the reacting molecules can profoundly influence the course of a reaction, affecting both the pathway taken and the final yield of the desired furoisoindole product.
Studies on the Bartoli indole (B1671886) synthesis, a method used to create the indole core which can be a precursor to more complex systems, have shown that this process is highly sensitive to substitution patterns. nih.gov The synthesis of herbindole A, for example, involved a tetrasubstituted nitrobenzene (B124822) as a substrate. While the reaction was successful, the yield was modest, an outcome attributed to the greater substitution of the nitrobenzene ring. nih.gov It has been noted that applying the Bartoli protocol to highly substituted alkyl nitrobenzenes often results in very low yields. nih.gov
The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) play a significant role.
Electron-withdrawing groups: In the synthesis of 1,3,4-oxadiazoles, substituents like 4-chloro and 4-bromo benzoic acid (electron-withdrawing) gave moderate yields, with the more electronegative chloro-substituent providing a better yield than the bromo-substituent. otterbein.edu
Electron-donating groups: The effect of electron-donating groups can be unpredictable. While p-methoxybenzoic acid gave a good yield (60.13%), 4-dimethylaminobenzoic acid resulted in a very low yield (14.5%), highlighting the inconsistent outcomes that can arise from such substituents. otterbein.edu
Neutral substituents: A neutral substituent (hydrogen, from benzoic acid) resulted in the highest and cleanest yield (73.87%) in the same study, suggesting that for that specific reaction, neutral substituents are ideal. otterbein.edu
In the context of (3+2) cycloadditions of azirines to quinolin-2-one derivatives, the ester substituent was found to unexpectedly participate in the reaction, leading exclusively to a furo-annulation product instead of the expected pyrrole (B145914) ring. mdpi.com This demonstrates how a seemingly distant functional group can dramatically alter the reaction outcome.
Role of Intermolecular and Intramolecular Interactions in Directing Reactivity
Both intermolecular (between molecules) and intramolecular (within a molecule) forces are fundamental in dictating the reactivity and outcome of chemical reactions. khanacademy.orgsavemyexams.compearson.com Intramolecular forces, such as covalent bonds, define the molecule's basic structure, while weaker intermolecular forces influence how molecules interact with each other and with the solvent. libretexts.orgharvard.edu
In the formation of furoisoindoles via intramolecular cycloadditions, intramolecular factors are paramount. The geometric constraints imposed by the tether connecting the diene and dienophile can significantly impact reactivity. nih.gov If the geometry prevents proper orbital overlap between the reacting π-systems, the cycloaddition reaction may fail to occur. nih.gov However, strategic placement of functional groups, such as an additional carbonyl group, can alter the molecular conformation to favor the required orbital alignment, allowing the desired cycloaddition to proceed. nih.gov
Computational studies on intramolecular Diels-Alder reactions have also highlighted the role of specific through-space intramolecular interactions. A C-X (where X is a halogen) dipole-dipole interaction was identified as a factor contributing to the transition state energy, influencing the reaction rate. mdpi.com These non-covalent interactions, though weaker than bonds, can collectively have a substantial impact on the energy landscape of the reaction. harvard.edu Intermolecular forces, such as London dispersion forces and dipole-dipole interactions, are also constantly at play, influencing the solubility of reactants and the stabilization of transition states, particularly in solution-phase reactions. libretexts.org
Computational and Theoretical Chemical Studies of 1h Furo 3,2 E Isoindole
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. bohrium.com These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.netnih.gov This process, called geometry optimization, finds the lowest energy structure by calculating forces on the atoms and adjusting their positions until those forces are minimized. mdpi.com The calculations yield precise information on bond lengths, bond angles, and dihedral angles. tandfonline.com
For 1H-Furo[3,2-e]isoindole, a DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict its most stable conformation. mdpi.comtandfonline.com The results would reveal the planarity of the fused ring system and the precise spatial arrangement of its constituent atoms.
Table 1: Illustrative Example of Optimized Geometrical Parameters for a Related Isoindole Derivative (Calculated via DFT) (Note: This data is for a different molecule and serves only to illustrate the type of results obtained from DFT calculations.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-N | 1.40 Å | |
| C-C (aromatic) | 1.39 Å | |
| Bond Angle | C-N-C | 110.5° |
| O=C-N | 125.0° | |
| Dihedral Angle | C-C-N-C | 0.5° |
This table is for illustrative purposes only.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. rsc.org It is instrumental in predicting how a molecule absorbs light, providing information about its ultraviolet-visible (UV-Vis) absorption spectrum. openaccesspub.org The calculations yield the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
A TD-DFT analysis of this compound would identify the key π-π* transitions responsible for its UV-Vis absorption. This information is crucial for understanding its photophysical properties and potential applications in materials science or as a chemical probe. rsc.org
Density Functional Theory (DFT) for Geometry Optimization[13],[14],[15],
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions. malayajournal.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For this compound, DFT calculations would provide the energies of the HOMO and LUMO and the magnitude of the energy gap. openaccesspub.org This data would allow for predictions of its relative stability and reactivity compared to other heterocyclic compounds.
Table 2: Illustrative FMO Data for a Furan-Containing Heterocycle (Calculated via DFT) (Note: This data is for a different molecule and serves only to illustrate the type of results obtained from FMO analysis.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.28 |
| LUMO | -1.27 |
| HOMO-LUMO Gap (ΔE) | 4.01 |
This table is for illustrative purposes only. Data adapted from a study on a furan-imidazole derivative. malayajournal.org
The spatial distribution of the frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. wikipedia.org The regions of the molecule where the HOMO is localized are electron-rich and are probable sites for attack by electrophiles. libretexts.org Conversely, regions where the LUMO is localized are electron-deficient and represent likely sites for attack by nucleophiles. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, complement this analysis by visualizing the charge distribution across the molecule. malayajournal.org
An FMO analysis of this compound would generate plots of the HOMO and LUMO, highlighting the specific atoms or bonds most likely to participate in chemical reactions. This would be invaluable for predicting its reactivity in processes like electrophilic aromatic substitution or cycloaddition reactions. smolecule.com
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies[13],[14],[20],
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. unifi.it For flexible molecules, this is achieved by mapping the potential energy surface as a function of rotatable bonds (dihedral angles). For rigid or semi-rigid fused ring systems, the analysis can confirm the planarity of the structure or identify slight puckering. nih.govnih.gov
While the fused furo-isoindole core of this compound is expected to be largely planar, computational studies could identify any minor deviations from planarity, such as slight envelope or twist conformations in the five-membered rings. nih.gov By calculating the potential energy curve for any non-planar distortions, the analysis would confirm the lowest-energy conformer and determine the energy barriers to any conformational changes. rsc.org
Influence of Intramolecular Hydrogen Bonding on Conformation
There are no available scientific studies in the searched literature that investigate the influence of intramolecular hydrogen bonding on the conformation of this compound. The potential for such bonding would depend on the presence and position of suitable substituent groups, which are not present in the parent molecule.
Mechanistic Insights from Computational Modeling
While specific computational studies on the reaction mechanisms of the parent this compound are not present in the available literature, some insights can be drawn from theoretical investigations on its derivative, this compound-1,3(2H)-dione. Computational methods, particularly Density Functional Theory (DFT), have been employed to rationalize the outcomes of reactions involving related furoisoindole structures.
Calculation of Reaction Barriers and Thermodynamic Profiles
Detailed calculations of reaction barriers for processes involving this compound are not available in the published literature. However, a thermodynamic profile comparing the stability of two regioisomers of a dione (B5365651) derivative has been reported. In a study on the Diels-Alder reactions of vinyl-heteroaromatics, the relative stability of two regioisomeric products, including a derivative of the furo[3,2-e]isoindole system, was assessed using Hartree-Fock calculations. mdpi.com
A DFT calculation indicated that the regioisomer corresponding to the this compound skeleton is the thermodynamically favored product in the studied reaction, being approximately 19 kJ mol⁻¹ more stable than the alternative regioisomer. mdpi.com This type of calculation is crucial for understanding the thermodynamic driving forces that can determine the final product distribution in a chemical reaction.
Table 1: Calculated Relative Stability of Furoisoindole Regioisomers
| Regioisomer | Computational Method | Relative Stability (kJ mol⁻¹) |
| This compound derivative | DFT | -19 |
| Alternative Regioisomer | DFT | 0 |
Note: The data is derived from a study on a substituted dione derivative and not the parent this compound. mdpi.com
Understanding Factors Governing Reaction Selectivity
Computational modeling plays a significant role in understanding the factors that govern the selectivity of chemical reactions. For the derivatives of this compound, computational methods have been used to explain the observed regioselectivity in Diels-Alder reactions. mdpi.com
The formation of the this compound skeleton as the major product in certain cycloaddition reactions can be rationalized by considering the thermodynamic stability of the possible products, as determined by computational calculations. mdpi.com The Hartree-Fock optimized structures of the regioisomers can provide a basis for understanding why one particular orientation of the reactants is favored over another, leading to the selective formation of one product. mdpi.com While the specific electronic and steric factors governing the selectivity for reactions involving the parent this compound have not been explicitly studied, the principles demonstrated in the study of its derivatives highlight the utility of computational chemistry in predicting and explaining reaction outcomes.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Furoisoindole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful technique for the detailed structural analysis of furoisoindole derivatives in solution. It provides extensive information on the molecular skeleton, atom connectivity, and spatial arrangement of atoms.
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural determination of furoisoindole systems. doi.org These techniques identify the different chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR spectra provide critical information through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J). rsc.orgacs.org For instance, in derivatives of the related furo[3,2-c]coumarin system, aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), with specific shifts and coupling patterns revealing the substitution pattern on the aromatic rings. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) sequence is often employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which greatly aids in the assignment of signals. uvic.ca The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to heteroatoms (like oxygen and nitrogen) or involved in carbonyl groups appearing significantly downfield. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Furoisoindole-Related Compound Data for 3-(4-chlorophenyl)-4H-furo[3,2-c]coumarin in DMSO-d6. rsc.org
| Atom Type | Chemical Shift (δ) in ppm | Description |
| ¹H | 8.54 (d, J = 1.0 Hz, 1H) | Aromatic Proton |
| ¹H | 7.99 (dt, J = 7.8, 1.5 Hz, 1H) | Aromatic Proton |
| ¹H | 7.86 (dd, J = 8.4, 2 Hz, 2H) | Aromatic Protons |
| ¹H | 7.67 (ddd, J = 8.5, 7.3, 1.3 Hz, 1H) | Aromatic Proton |
| ¹H | 7.56 – 7.52 (m, 3H) | Aromatic Protons |
| ¹³C | 158.22, 157.10, 152.00 | Quaternary Carbons (C=O, C-O) |
| ¹³C | 143.49, 132.87, 131.47 | Aromatic Quaternary Carbons |
| ¹³C | 130.24, 128.41, 127.99 | Aromatic Methine (CH) Carbons |
| ¹³C | 124.95, 124.20, 120.98 | Aromatic Methine (CH) Carbons |
| ¹³C | 116.82, 112.07, 107.74 | Aromatic and Furan (B31954) Carbons |
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.edu It is instrumental in tracing out spin systems within the molecule, for example, identifying adjacent protons on an aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and the three-dimensional conformation of the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful tool for definitively assigning which proton is bonded to which carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). youtube.com This long-range correlation is vital for connecting different fragments of the molecule, such as linking substituents to the main furoisoindole core and identifying quaternary carbons. sdsu.eduresearchgate.net
Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming atom connectivity and the relative orientation of different parts of the molecule. mpg.de
The precise chemical shifts of NMR signals are not arbitrary; they are directly influenced by the electronic environment of each nucleus. mdpi.com Electron-withdrawing groups (e.g., nitro, carbonyl) deshield nearby nuclei, causing their signals to shift to a higher frequency (downfield), while electron-donating groups (e.g., methoxy, amino) cause an upfield shift. grafiati.com
In furoisoindole systems, the position and nature of substituents can be inferred from their effect on the chemical shifts of the heterocyclic and aromatic protons and carbons. For example, a substituent on the isoindole portion of the molecule will have a predictable electronic effect on the furan ring protons, and vice versa. This correlation between chemical shift and electronic structure is a key aspect of spectral interpretation. doi.orggrafiati.com
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry[24],
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. researchgate.netnih.gov These techniques measure the vibrations of bonds within the molecule, with each type of bond and functional group producing a characteristic set of absorption or scattering peaks. scialert.net
FT-IR spectroscopy is particularly effective for detecting polar functional groups. researchgate.net The IR spectrum provides a "fingerprint" of the molecule, with specific regions corresponding to different types of vibrations. In the context of substituted 1H-furo[3,2-e]isoindole derivatives, FT-IR is used to confirm the presence of key functional groups.
Table 2: Typical FT-IR Absorption Frequencies for Functional Groups in Furoisoindole-Related Systems
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
| 3450 - 3200 | N-H | Stretching | ekb.eg |
| 3100 - 3000 | Aromatic C-H | Stretching | ekb.eg |
| 1730 - 1660 | C=O (e.g., in amides, ketones) | Stretching | mpg.deekb.eg |
| 1650 - 1620 | C=N | Stretching | ekb.eg |
| 1260 - 1050 | C-O-C (ether linkage in furan) | Stretching | ekb.eg |
The presence or absence of these characteristic bands provides direct evidence for the structural components of the synthesized compound. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the calculation of the exact molecular formula. mpg.demzcloud.org This is a critical step in confirming the identity of a newly synthesized compound.
In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments (the mass spectrum) can be analyzed to deduce the structure of the parent molecule. For example, the fragmentation of a furoisoindole derivative might involve the loss of specific side chains or the characteristic cleavage of the heterocyclic rings, providing further confirmation of the proposed structure. mpg.de Analysis of products is also commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). rsc.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel furoisoindole compounds. Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap systems, provide exceptional mass accuracy, often to within a few parts per million (ppm). labmanager.com This high precision allows for the confident assignment of a unique molecular formula to a measured mass-to-charge ratio (m/z). labmanager.comacs.org
The process involves ionizing the furoisoindole derivative, often using soft ionization techniques like Electrospray Ionization (ESI), and then measuring the m/z of the resulting ions with high precision. acs.org By comparing the experimentally determined exact mass to the calculated masses of potential elemental formulas, the correct composition can be identified. For instance, the molecular formula of 1h-isoindole-1,3(2H)-dione, a related precursor, is C8H5NO2 with an exact mass of 147.0320. HRMS can easily distinguish this from other potential formulas with the same nominal mass. This capability is critical in the synthesis of new derivatives, confirming that the target molecule has been formed and providing the foundational data for all further structural analysis. acs.orgmdpi.com
Table 1: Illustrative HRMS Data for a Furoisoindole Derivative
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Measured m/z | 253.0918 |
| Calculated Exact Mass (for C15H12N2O2) | 253.0923 |
| Mass Error | -2.0 ppm |
| Deduced Molecular Formula | C15H12N2O2 |
This table provides a hypothetical example of how HRMS data is used to determine the elemental composition of a furoisoindole derivative.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of crystalline solids. nih.govwikipedia.org This technique has been pivotal in confirming the structures of various isoindole-fused heterocycles. acs.orgdeepdyve.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined.
For furoisoindole systems, X-ray crystallography provides the ultimate proof of structure, confirming the connectivity of the fused ring system and the relative stereochemistry of all substituents. The resulting structural data, including bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's conformation and steric properties.
Determination of Absolute Configuration
For chiral furoisoindole derivatives that are crystallized as a single enantiomer, X-ray crystallography can be used to determine the absolute configuration. nih.govnih.gov This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. nih.gov The differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which are caused by this resonant scattering effect, allow for the assignment of the correct enantiomer. researchgate.net
A key parameter in this determination is the Flack parameter, which should ideally be close to zero for the correct absolute structure assignment. nih.govchem-soc.si This method provides a definitive and reliable assignment of the absolute stereochemistry, which is often challenging to determine by other means. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. numberanalytics.com This arrangement is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. numberanalytics.comrsc.org
In furoisoindole systems, the presence of aromatic rings and potential hydrogen bond donors and acceptors can lead to specific and influential intermolecular interactions. For example, π-π stacking interactions can occur between the flat, aromatic portions of adjacent molecules, influencing the electronic properties of the material. Hydrogen bonds can dictate the formation of specific motifs and networks within the crystal. mdpi.com The analysis of these interactions is crucial for understanding the solid-state properties of the material, such as stability and solubility. numberanalytics.com Tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov
Table 2: Common Intermolecular Interactions in Furoisoindole Crystal Structures
| Interaction Type | Description | Potential Impact |
| Hydrogen Bonding | Occurs between a hydrogen atom bonded to an electronegative atom (donor) and another electronegative atom (acceptor). rsc.org | Directs molecular assembly into specific patterns, influences solubility. numberanalytics.com |
| π-π Stacking | Non-covalent interaction between aromatic rings. numberanalytics.com | Affects electronic properties and crystal stability. |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. numberanalytics.com | Contributes to the overall packing density and stability. |
This table summarizes the key intermolecular interactions that can be analyzed using X-ray crystallography.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of furoisoindole systems. deepdyve.com These methods provide insights into how the molecules interact with light, which is fundamental to their potential use in optoelectronic applications.
Interpretation of UV-Visible Spectra for Electronic Transitions
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgmsu.edu For molecules with conjugated π-systems like this compound, the most relevant electronic transitions are typically π → π* and n → π* transitions. libretexts.orgshu.ac.uk
The absorption spectrum of a furoisoindole derivative will show one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of each band providing information about the energy and probability of the corresponding electronic transition. msu.edu
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands (high ε values). shu.ac.uk Increased conjugation in the furoisoindole system generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. msu.edu
n → π Transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen or oxygen atom, to an antibonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a lower intensity (low ε values) compared to π → π* transitions. shu.ac.uk
The solvent environment can also influence the UV-Visible spectrum. For instance, polar solvents can stabilize certain orbitals, leading to shifts in the absorption maxima. tanta.edu.eg Analysis of these spectra, often aided by computational methods, allows for a detailed understanding of the electronic structure of furoisoindole derivatives. researchgate.net
Table 3: Typical Electronic Transitions in Furoisoindole Systems
| Transition | Description | Typical Wavelength Region | Molar Absorptivity (ε) |
| π → π | Excitation from a bonding π orbital to an antibonding π orbital. shu.ac.uk | < 400 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |
| n → π | Excitation from a non-bonding orbital to an antibonding π orbital. shu.ac.uk | > 300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |
This table provides a general overview of the electronic transitions observable in the UV-Visible spectra of furoisoindole compounds.
Chemical Transformations and Derivatization Strategies for the Furoisoindole Core
The 1H-furo[3,2-e]isoindole scaffold, a fused heterocyclic system, possesses a unique electronic structure that makes it a versatile platform for a variety of chemical transformations. Its reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Researchers have explored substitution reactions, ring-modifying strategies, and the use of the furoisoindole moiety as a building block for polycyclic compounds.
Applications of Furoisoindole Scaffolds in Advanced Materials Chemistry
Design and Synthesis of Novel Functional Materials
The rigid, planar structure of the furoisoindole core is a desirable feature for creating functional materials. Its aromatic system can be readily modified through various chemical reactions, allowing for the fine-tuning of its properties. Synthetic strategies such as Diels-Alder reactions and multicomponent reactions are employed to construct the fused bicyclic system. smolecule.com These methods facilitate the introduction of diverse substituents, which is crucial for developing materials with specific functions for optical and electronic applications. smolecule.comontosight.ai Over the past few years, isoindoles and their derivatives have found broad application in materials science. researchgate.net
The inherent electronic structure of the furoisoindole scaffold makes it a promising candidate for creating photoactive materials. Derivatives of isoindoles are known to exhibit important photophysical properties. researchgate.net Research into related heterocyclic systems has shown that the photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, can be systematically controlled. nih.govmdpi.com
The exploration of these properties is critical for applications in optical technologies. For instance, isoindole-containing structures are integral to highly fluorescent materials like BODIPY dyes and form the basis of phthalocyanines, which are used as stable pigments and dyes. researchgate.net The development of such materials involves investigating fundamental photophysical processes, including radiative transitions (fluorescence and phosphorescence) and non-radiative decay pathways. nih.govresearchgate.net
Detailed research findings demonstrate that specific structural modifications can lead to significant changes in optical behavior. For example, in related donor-acceptor systems, altering the linkage position of a pyridine (B92270) ring resulted in a bathochromic shift (a shift to longer wavelengths) in both absorption and fluorescence emission peaks. mdpi.com This principle of "tuning" is central to designing furoisoindole derivatives for specific optical applications, such as fluorescent probes or components in light-emitting devices. mdpi.commdpi.com
Table 1: Photophysical Data of Isomeric Phenylmethylene Pyridineacetonitrile Derivatives in THF Solution mdpi.com
| Compound Name | Linking Position | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |
| o-DBCNPy | ortho | 363 | 480 | 0.01 |
| m-DBCNPy | meta | 352 | 473 | 0.01 |
| p-DBCNPy | para | 390 | 520 | 0.01 |
This table illustrates how positional isomerization in a related heterocyclic system affects key photophysical properties, a principle applicable to the design of functional furoisoindole materials.
The field of organic electronics leverages carbon-based conjugated molecules and polymers to create electronic devices with properties like flexibility, low weight, and biocompatibility. icmab.eski.se The furoisoindole scaffold, with its extended π-conjugated system, has the potential to be a building block for organic semiconductors used in devices such as Organic Field-Effect Transistors (OFETs). icmab.es
The performance of organic electronic materials is heavily dependent on molecular structure, which influences intermolecular interactions, molecular packing in the solid state, and charge carrier mobility. youtube.com For a material to be effective, charge transport between molecules must be efficient. This is often hindered by thermal fluctuations known as dynamic disorder. youtube.com The design of new scaffolds for electronic materials focuses on creating structures that can self-assemble into ordered arrangements to facilitate this charge transport. rsc.org
By strategically modifying the 1h-Furo[3,2-e]isoindole core—for example, by adding specific side chains or functional groups—it is possible to influence these solid-state properties. Research in molecular semiconductors has shown that increasing the number of heavy atoms can increase low-frequency phonons, contributing to dynamic disorder, while other modifications can suppress it. youtube.com Therefore, the furoisoindole scaffold represents a tunable platform for developing new materials where properties like charge mobility could be optimized for use in next-generation electronic applications. icmab.esyoutube.com
Exploration of Photophysical Properties for Optical Applications[13],[14],[25],
Furoisoindole as a Key Intermediate in Complex Molecule Synthesis
Beyond its direct use in materials, the this compound ring system is a valuable intermediate in organic synthesis. Its structure allows it to serve as a starting point for the construction of more elaborate polycyclic molecules. smolecule.comresearchgate.net
The furoisoindole framework can be accessed through established synthetic routes and then elaborated upon to create a variety of other molecular structures. smolecule.com Its chemical reactivity, including susceptibility to electrophilic aromatic substitution and cycloaddition reactions, allows it to be a versatile precursor. smolecule.com
A clear example of its utility is in the synthesis of more complex heterocyclic systems. In one study, a chlorinated derivative, 10-chloro-6H-furo[3,2-e]pyrido[4,3-b]indole, was synthesized as a key intermediate. nih.gov This compound was then further functionalized by substitution with diamines under thermal conditions to produce novel amino-substituted derivatives. nih.gov This strategy highlights how the furoisoindole core can be used as a stable, foundational piece that is systematically built upon to achieve a target molecule with greater complexity. This approach is fundamental in medicinal chemistry and materials science for generating libraries of related compounds for screening and development.
A key advantage of the furoisoindole scaffold is the ability to synthesize analogue structures where properties can be systematically tuned. By making small, deliberate changes to the core structure or its substituents, chemists can precisely control the resulting electronic, optical, or biological properties. ontosight.ai
This "tuning" can be achieved in several ways:
Positional Isomerism: As seen in related systems, changing the point of attachment of a substituent on the aromatic core can significantly alter the molecule's conjugation and, consequently, its absorption and emission spectra. mdpi.com
Substituent Effects: Introducing electron-donating or electron-withdrawing groups, or atoms like halogens, can modify the electronic landscape of the molecule. This has been shown to affect photophysical properties, such as shifting phosphorescence wavelengths and improving phosphorescence efficiency. researchgate.netmdpi.com
Structural Elaboration: Adding new rings or functional groups can introduce entirely new properties. For example, the introduction of amino groups to a furo[3,2-e]pyrido[4,3-b]indole system conferred potent cytotoxic properties against tumor cell lines, demonstrating that functionalization can be used to tune for specific biological activities. nih.gov
This ability to create a wide range of analogues with tailored characteristics makes the this compound scaffold a powerful tool for rational molecular design in materials chemistry.
Q & A
Q. What are the common synthetic routes for preparing 1H-Furo[3,2-e]isoindole derivatives?
- Methodological Answer : this compound derivatives are synthesized via:
- Cu(I)-catalyzed azide-alkyne cycloaddition : Optimized using PEG-400/DMF solvent systems and purified via flash chromatography (42% yield reported in ) .
- 1,3-Dipolar cycloaddition : Employing carbonyl ylide intermediates to construct fused indole frameworks, as demonstrated in .
- Pseudo three-component reactions : Using T3P® activation, achieving up to 95% yield (Table 4, ) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR spectroscopy : 1H/13C/19F NMR confirms regiochemistry and substituent effects () .
- FT-Raman spectroscopy : Effective for vibrational analysis of isoindole derivatives () .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrophobic stabilization in ) .
- TLC and FAB-HRMS : Monitor reaction progress and validate molecular weights () .
Q. Why is crystal structure analysis vital for studying this compound derivatives?
- Methodological Answer : X-ray diffraction reveals:
- Hydrogen bonding patterns : Critical for understanding interactions with biological targets (e.g., Asp 55 in ) .
- Hydrophobic stabilization : Key residues like Val 49 and Ile 84 stabilize isoindole rings () .
- Conformational flexibility : Angle deviations (e.g., 24° vs. 26.5° in ) impact molecular docking .
Q. How can researchers optimize purification strategies for isoindole derivatives?
- Methodological Answer :
- Flash chromatography : Use 70:30 ethyl acetate/hexane gradients () .
- Recrystallization : Hexane/dichloromethane (4:1) yields high-purity crystals () .
- By-product management : Acetone treatment isolates pyrazino[2,1-a]isoindoles from crude mixtures () .
Advanced Research Questions
Q. How can molecular interaction fields (MIFs) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Hydrophobic pocket mapping : Substituting the isoindole 4th carbon with nitrogen improves interactions with Val/Ile residues () .
- Hydrogen bonding optimization : Relocate amino groups to phenyl 4th/5th positions to target Asp 55 () .
- Distance constraints : Maintain ≤1.4 Å between isoindole rings and substituents for ATPase inhibition () .
Q. What computational approaches predict the antiglycation activity of isoindole derivatives?
- Methodological Answer :
- Frontier molecular orbital (FMO) analysis : Correlate HOMO/LUMO energies with electron transfer efficiency () .
- Density functional theory (DFT) : Simulate adsorption effects on Ag(100) substrates to validate experimental STS/PES data () .
Q. How should researchers resolve contradictions in structural requirements for receptor binding?
- Methodological Answer :
- ROC curve validation : Correct scoring functions for homology models () .
- Mutagenesis studies : Test hypotheses (e.g., ether bridge necessity in ) .
- Systematic SAR : Compare 3- vs. 4-aminophenyl substitutions () .
Q. How are statistical frameworks applied to validate bioassays for isoindole derivatives?
- Methodological Answer :
- t- and F-tests : Use 95% confidence limits (t=2.78, F=6.39) for reproducibility in fluorimetric assays () .
- Dose-response curves : Analyze IC50 values in spiked human plasma/urine () .
Q. What frameworks ensure rigorous research question formulation for isoindole studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
